molecular formula C12H9F3N2O2 B12883951 N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide CAS No. 62039-95-6

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12883951
CAS No.: 62039-95-6
M. Wt: 270.21 g/mol
InChI Key: DZZSIKFCGXJSQO-UHFFFAOYSA-N
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Description

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is a benzamide derivative featuring a trifluoromethyl-substituted oxazole ring attached to the benzamide core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxazole ring contributes to electronic and steric effects, influencing binding interactions in biological systems .

Properties

CAS No.

62039-95-6

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

N-methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C12H9F3N2O2/c1-16-11(18)8-5-3-2-4-7(8)9-6-10(17-19-9)12(13,14)15/h2-6H,1H3,(H,16,18)

InChI Key

DZZSIKFCGXJSQO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=CC(=NO2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The trifluoromethyl-benzamide scaffold is prevalent in pesticides. Key analogues include:

Compound Name Substituents/Modifications Primary Use Reference
Flutolanil N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Fungicide (controls rice sheath blight)
Diflufenican N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Herbicide (broadleaf weed control)
Target Compound N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide Under investigation (potential pesticidal activity)
  • Key Differences: Flutolanil replaces the oxazole ring with a phenoxy group, enhancing its solubility for foliar application. Diflufenican incorporates a pyridine-carboxamide moiety, improving herbicidal selectivity . The oxazole ring in the target compound may confer resistance to enzymatic degradation compared to ether-linked analogues .

Pharmaceutical Analogues

Benzamides are also explored in drug development. Notable examples:

Compound Name Substituents/Modifications Therapeutic Use Reference
Axitinib N-Methyl-2-[[3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide Antineoplastic (tyrosine kinase inhibitor)
Target Compound This compound Research-stage (unclear therapeutic niche)
  • Key Differences :
    • Axitinib replaces the oxazole with an indazole-sulfanyl group, enabling strong binding to VEGF receptors .
    • The trifluoromethyl-oxazole in the target compound may enhance blood-brain barrier penetration, but its pharmacological profile remains uncharacterized.

Biological Activity

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8F3N3O
  • SMILES Notation : CN(C(=O)C1=CC=CC=C1)C2=NOC(=N2)C(F)(F)F

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)-1,2-oxazole derivatives with appropriate amides under controlled conditions. The synthetic route may include the following steps:

  • Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving suitable precursors.
  • Amidation : The oxazole derivative is then reacted with N-methylbenzamide to form the final product.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related oxazole derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Enterococcus faecium . The presence of the trifluoromethyl group may contribute to enhanced activity by affecting membrane permeability and interaction with bacterial enzymes.

Anticancer Properties

This compound has shown potential in cancer research. Compounds containing oxazole rings have been reported to possess antiproliferative effects against several cancer cell lines. For example, derivatives similar to this compound have demonstrated IC50 values ranging from 50 to 100 µM against various human cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.

Toxicity Profile

Toxicity studies are crucial for evaluating the safety of new compounds. Preliminary assessments indicate that related compounds exhibit low toxicity levels in model organisms such as Daphnia magna, suggesting a favorable safety profile . Further toxicological evaluations are necessary to establish comprehensive safety data for this compound.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of compounds related to this compound:

StudyFindings
Study 1Demonstrated antibacterial activity against E. faecium with MIC values below 50 µg/mL.
Study 2Showed antiproliferative effects on human lung adenocarcinoma cells with IC50 values around 70 µM.
Study 3Evaluated toxicity in aquatic models indicating low lethality at concentrations up to 100 µM.

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